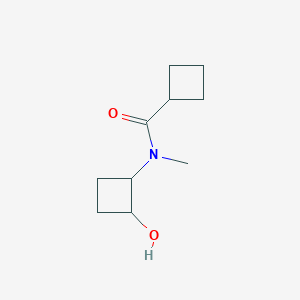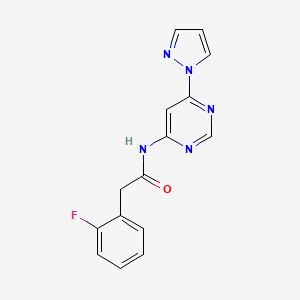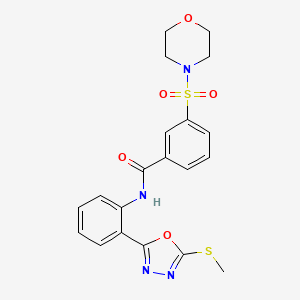![molecular formula C22H20FN3O4S2 B2581424 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 877655-84-0](/img/structure/B2581424.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide” is a chemical compound with a complex structure . It has a molecular weight of 405.523 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions . The yield of the synthesis process can vary, but it has been reported to be around 71% to 75% .Molecular Structure Analysis
The molecular structure of this compound is complex and includes various functional groups . The structure can be analyzed using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the reactants used.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 287-288 °C . The IR spectrum and NMR data provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging
One significant application involves the radiosynthesis of derivatives like [18F]PBR111, used for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This research area focuses on synthesizing compounds with a fluorine atom in their structure, facilitating their labeling with fluorine-18 for in vivo imaging, contributing to advancements in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Organic Synthesis and Chemical Reactions
In organic chemistry, the compound has been part of studies exploring oxidative radical cyclization, leading to the creation of novel erythrinanes, showcasing its utility in complex chemical synthesis and the formation of structurally diverse molecules (Chikaoka et al., 2003).
Antimicrobial and Antifungal Applications
Another area of application includes the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents against microbial infections (Hossan et al., 2012).
Drug Discovery and Pharmacological Potential
Further research has delved into the synthesis and biological evaluation of derivatives as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the compound's potential in developing radiotracers for PET imaging to study neuroinflammation (Damont et al., 2015).
Structural Analysis and Molecular Docking
Investigations into the molecular structure, spectroscopic analysis, and molecular docking against SARS-CoV-2 protein of related compounds highlight their relevance in the context of antiviral research, particularly in understanding and combating COVID-19. These studies offer insights into the compound's interaction with viral proteins, aiding in the design of potential therapeutic agents (Mary et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJKWNBAUAVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)


![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)
![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)


![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)


